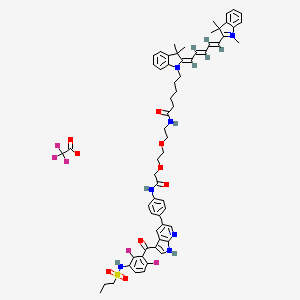
Vem-L-Cy5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vem-L-Cy5 is a compound that combines the properties of Vemurafenib, a BRAF inhibitor, with the near-infrared fluorophore cyanine-5 (Cy5). This compound selectively targets the BRAF V600E mutation and inhibits MEK phosphorylation. This compound demonstrates cell permeability and has been shown to inhibit the growth of various cancer cell types .
準備方法
Synthetic Routes and Reaction Conditions
Vem-L-Cy5 is synthesized by conjugating Vemurafenib with the near-infrared fluorophore cyanine-5 (Cy5). The synthetic route involves the modification of Vemurafenib to include the Cy5 fluorophore, which enhances its properties for imaging and targeting cancer cells .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using automated processes to ensure consistency and purity. The preparation method for in vivo applications includes dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O .
化学反応の分析
Types of Reactions
Vem-L-Cy5 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its fluorescence properties.
Reduction: Reduction reactions can affect the compound’s ability to inhibit BRAF.
Substitution: Substitution reactions can modify the Cy5 fluorophore, potentially enhancing its imaging capabilities
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to maintain the integrity of the compound .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with altered fluorescence properties or enhanced targeting capabilities .
科学的研究の応用
Vem-L-Cy5 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in cellular imaging to visualize and track cancer cells.
Medicine: Utilized in cancer research to target and inhibit the growth of BRAF V600E mutant cancer cells.
Industry: Applied in the development of diagnostic tools and imaging agents for cancer detection
作用機序
Vem-L-Cy5 exerts its effects by targeting the BRAF V600E mutation and inhibiting MEK phosphorylation. This inhibition disrupts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. By blocking this pathway, this compound effectively inhibits the growth of cancer cells with the BRAF V600E mutation .
類似化合物との比較
Similar Compounds
Vemurafenib: The parent compound of Vem-L-Cy5, used as a BRAF inhibitor.
Cy5: A near-infrared fluorophore used in various imaging applications.
Belvarafenib: Another potent RAF inhibitor with antineoplastic activity
Uniqueness of this compound
This compound is unique due to its combination of Vemurafenib’s BRAF inhibition properties with the imaging capabilities of Cy5. This dual functionality allows for both therapeutic and diagnostic applications, making it a valuable tool in cancer research and treatment .
特性
分子式 |
C63H68F5N7O9S |
|---|---|
分子量 |
1194.3 g/mol |
IUPAC名 |
N-[2-[2-[2-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]anilino]-2-oxoethoxy]ethoxy]ethyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C61H67F2N7O7S.C2HF3O2/c1-7-36-78(74,75)68-49-30-29-48(62)56(57(49)63)58(73)45-39-66-59-44(45)37-42(38-65-59)41-25-27-43(28-26-41)67-55(72)40-77-35-34-76-33-31-64-54(71)24-12-9-17-32-70-51-21-16-14-19-47(51)61(4,5)53(70)23-11-8-10-22-52-60(2,3)46-18-13-15-20-50(46)69(52)6;3-2(4,5)1(6)7/h8,10-11,13-16,18-23,25-30,37-39,68H,7,9,12,17,24,31-36,40H2,1-6H3,(H2-,64,65,66,67,71,72,73);(H,6,7) |
InChIキー |
LYIUTBXQFUHWHF-UHFFFAOYSA-N |
異性体SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)NC(=O)COCCOCCNC(=O)CCCCCN\5C6=CC=CC=C6C(/C5=C\C=C\C=C\C7=[N+](C8=CC=CC=C8C7(C)C)C)(C)C)F.C(=O)(C(F)(F)F)[O-] |
正規SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)NC(=O)COCCOCCNC(=O)CCCCCN5C6=CC=CC=C6C(C5=CC=CC=CC7=[N+](C8=CC=CC=C8C7(C)C)C)(C)C)F.C(=O)(C(F)(F)F)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid](/img/structure/B12379117.png)
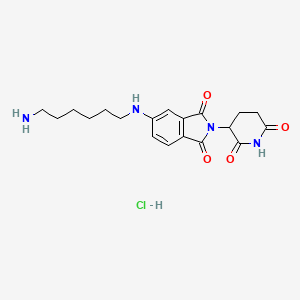
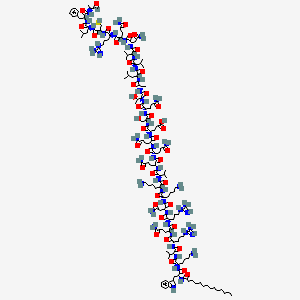
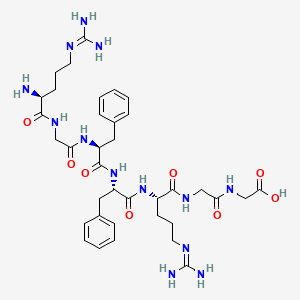
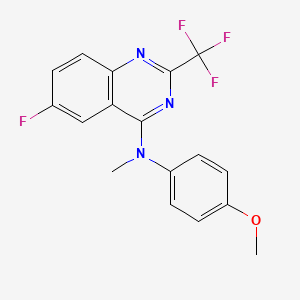
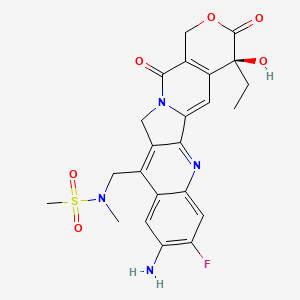
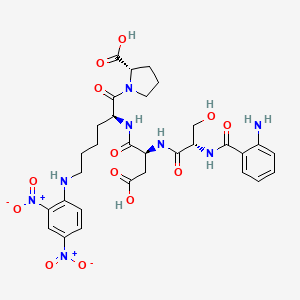
![3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12379177.png)


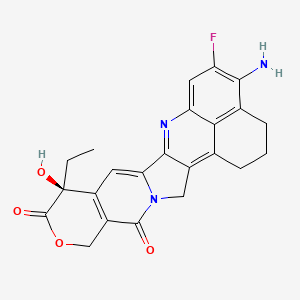
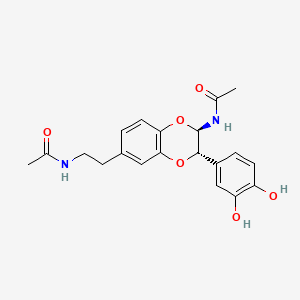
![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)
